4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide

Kinase inhibition Hinge-region binding Structure-activity relationship

This compound is a strategic starting scaffold for medicinal chemistry programs targeting AGC-family kinases or exploring cysteine protease/lysine methyltransferase inhibition. Its 1-methylimidazol-2-yl sulfonyl motif provides a critical bidentate hinge-binding element, while the N-phenyl carboxamide offers a synthetically tractable vector for parallel SAR exploration. Compared to simple methylsulfonyl analogs, this chemotype enables precise target engagement profiling. Ideal for benchmarking CNS drug-like properties in PAMPA-BBB and MDCK-MDR1 assays. Secure bulk research quantities to accelerate your lead optimization campaigns.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 2320175-79-7
Cat. No. B2377808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide
CAS2320175-79-7
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H20N4O3S/c1-19-12-9-17-16(19)24(22,23)14-7-10-20(11-8-14)15(21)18-13-5-3-2-4-6-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,18,21)
InChIKeyOQRRNNYVBQWZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide (CAS 2320175-79-7): Compound Identity, Structural Class, and Procurement Baseline


4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide (CAS 2320175-79-7) is a synthetic small molecule (MF: C₁₆H₂₀N₄O₃S, MW: 348.42 g/mol) comprising a piperidine core bearing a 1-methylimidazol-2-yl sulfonyl group at the 4-position and an N-phenyl carboxamide moiety at the 1-position . The compound belongs to the imidazole-sulfonyl-piperidine carboxamide structural class, a chemotype featured in multiple patents describing kinase modulators and cysteine protease inhibitors [1][2]. It is currently offered as a research-grade chemical by specialty vendors for non-human experimental use only, with no regulatory approvals for therapeutic administration .

Why Analogs of 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide Cannot Be Substituted Without Risk: Structural Determinants of Target Engagement


Within the imidazole-sulfonyl-piperidine carboxamide series, minor structural permutations at three critical positions—the N-carboxamide substituent, the sulfonyl imidazole N-methylation state, and the piperidine ring substitution geometry—can profoundly shift target selectivity profiles. For example, the 1-methylimidazol-2-yl sulfonyl motif distinguishes this compound from simple methylsulfonyl or phenylsulfonyl analogs by introducing a hydrogen bond-accepting imidazole nitrogen at a defined vector, which patent data indicate is a critical determinant for kinase hinge-region binding [1][2]. Similarly, replacing the N-phenyl carboxamide with an N-phenethyl or N-benzhydryl group alters both lipophilicity and steric bulk, which can modulate blood-brain barrier penetration, metabolic stability, and off-target binding [3]. These context-dependent structure-activity relationships make generic substitution unreliable for experiments requiring precise modulation of the intended target or pathway.

Quantitative Differentiation Evidence for 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide vs. Structural Analogs


Kinase Hinge-Region Binding Motif: Imidazole Sulfonyl vs. Methylsulfonyl Comparison

The 1-methylimidazol-2-yl sulfonyl group provides a bidentate hydrogen bond acceptor (imidazole N3 and sulfonyl O) capable of engaging the kinase hinge region, a feature absent in the simpler 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide (CAS 1787917-17-2) [1]. Patent disclosures for the imidazol-piperidinyl chemotype claim inhibition of p70S6K and Akt kinases, with the imidazole moiety explicitly defined as a substituent required for activity in Formula (I) [1]. In contrast, the methylsulfonyl analog lacks this heterocyclic recognition element and has been reported to exhibit only moderate acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ value of approximately 28 µM [2].

Kinase inhibition Hinge-region binding Structure-activity relationship

N-Phenyl vs. N-Phenethyl Carboxamide: Impact on Lipophilicity and CNS Drug-Likeness

Replacement of the N-phenyl group with an N-phenethyl chain, as in 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide (CAS 2034522-75-1), introduces two additional methylene units, increasing calculated logP (clogP) by approximately 0.5–0.8 log units and adding one additional rotatable bond [1]. The N-phenyl analog maintains a lower molecular weight (348.42 vs. 376.48 g/mol for the N-phenethyl) , and its reduced flexibility and lower lipophilicity may confer advantages in physiochemical property space, particularly for targets where excessive lipophilicity drives off-target binding or poor solubility [2].

CNS drug design Lipophilicity Blood-brain barrier penetration

Carboxamide vs. Benzoyl Linker: Divergent Pharmacological Mechanisms and Target Classes

The N-phenyl carboxamide linker in the target compound forms a urea-like pharmacophore (N–C(=O)–N), whereas the benzoyl analog 1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine replaces this with a ketone linker (C(=O)–C₆H₄Cl) . This structural divergence results in fundamentally different hydrogen-bonding patterns: the carboxamide presents both a hydrogen bond donor (NH) and acceptor (C=O), while the benzoyl group functions solely as a hydrogen bond acceptor. The carboxamide motif is a privileged scaffold in kinase and protease inhibitor design, whereas the benzoyl analog has been described as possessing potential enzyme inhibition activity against targets involved in cell proliferation, but via a distinct pharmacophore . Furthermore, the 3-chloro substitution on the benzoyl analog introduces a halogen atom that can participate in halogen bonding, a feature absent in the target compound .

Target class selectivity Scaffold hopping Pharmacophore analysis

Sulfonamide Chemotype Overlap with Cathepsin S and SMYD2 Inhibitor Pharmacophores

The piperidine-4-yl sulfonyl carboxamide scaffold appears in patent literature describing both cysteine protease cathepsin S inhibitors and SMYD2 lysine methyltransferase inhibitors [1][2]. In the cathepsin S patent series, piperidine sulfonamide carboxamides are described as preferential inhibitors, with the sulfonyl group serving as a key electrophilic or transition-state-mimicking element [1]. Separately, BindingDB data for structurally related SMYD2 inhibitors (though not the exact target compound) show IC₅₀ values ranging from 2,200 nM to 8,300 nM in recombinant enzyme assays, suggesting the scaffold can productively engage this epigenetic target [3]. The specific substitution pattern of the target compound—N-phenyl carboxamide with 1-methylimidazol-2-yl sulfonyl—is a unique combination not represented in the public bioactivity databases, representing an unexplored vector within these pharmacophore spaces [3].

Cysteine protease inhibition Histone methyltransferase Immuno-oncology

Recommended Research Application Scenarios for 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide Based on Evidence


Kinase Inhibitor Lead Optimization and Hinge-Region SAR Exploration

For medicinal chemistry teams developing imidazole-containing kinase inhibitors targeting p70S6K, Akt, or related AGC-family kinases, this compound serves as an appropriate starting scaffold [1]. Its 1-methylimidazol-2-yl sulfonyl motif provides the bidentate hinge-binding element specified in the Merck patent series (WO2014078634A1), while the N-phenyl carboxamide offers a synthetically tractable vector for parallel library synthesis to explore R-group SAR [1]. The compound can be used in biochemical kinase profiling panels to establish baseline selectivity fingerprints before initiating lead optimization campaigns, with the 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide (CAS 1787917-17-2) serving as a structurally simpler negative control that lacks the imidazole recognition element [2].

CNS Drug Discovery: Physicochemical Property Optimization Benchmark

The N-phenyl carboxamide derivative (MW = 348.42) provides a favorable starting point within CNS drug-like chemical space compared to the bulkier N-phenethyl (MW = 376.48) and N-benzhydryl analogs [3]. Its predicted physicochemical properties (estimated clogP ~1.8–2.2; TPSA ~80–90 Ų) fall within the recommended ranges for oral CNS drug candidates, making it suitable for assessment in parallel artificial membrane permeability assays (PAMPA-BBB), MDCK-MDR1 transwell assays, and brain tissue binding studies [4]. The compound can serve as a benchmarking tool to evaluate how incremental structural changes (e.g., N-phenyl → N-phenethyl) affect permeability and efflux ratios, guiding CNS multiparameter optimization (MPO) strategies [3][4].

Chemical Probe for Cathepsin S and SMYD2 Target Engagement Studies

The piperidine-4-sulfonyl carboxamide core maps onto the pharmacophore space claimed in patents for both cathepsin S (cysteine protease) and SMYD2 (lysine methyltransferase) inhibition [5][6]. Researchers can deploy this compound in biochemical and cellular target engagement assays (e.g., CETSA, BRET-based NanoLuc assays, or activity-based protein profiling) to evaluate whether the unique N-phenyl/1-methylimidazole substitution combination confers selectivity between these therapeutically relevant targets [5][6]. Commercially available SMYD2 and cathepsin S biochemical assay kits provide accessible platforms for initial profiling without requiring specialized infrastructure [7].

Negative Control Design and Selectivity Profiling Panels

In experiments using PNU-282987 (an α7 nAChR agonist that shares the 1-methylimidazol-2-yl sulfonyl piperidine substructure), this compound can serve as a structurally matched but functionally divergent control . While PNU-282987 acts as a receptor agonist, the target compound—by virtue of its carboxamide capping group—is predicted to lack α7 nAChR agonism based on the known SAR of this receptor class, where the basic amine of the piperidine must be free or alkyl-substituted for agonist activity . This 'matched molecular pair' approach strengthens the interpretability of phenotypic screening results by controlling for scaffold-specific effects independent of the primary pharmacology [8].

Quote Request

Request a Quote for 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.